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Compound of Interest

Compound Name:
6-Nitro-2-

benzothiazolesulfonamide

Cat. No.: B10845383 Get Quote

An In-depth Guide to Synthesis, Biological Activity, and Associated Signaling Pathways

This technical guide provides a comprehensive overview of 6-Nitro-2-
benzothiazolesulfonamide, a heterocyclic compound of significant interest in medicinal

chemistry. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed exploration of its synthesis, quantitative biological data, and

its role in relevant signaling pathways.

Core Compound Profile
Chemical Structure:

IUPAC Name: 6-nitro-1,3-benzothiazole-2-sulfonamide

Molecular Formula: C₇H₅N₃O₄S₂

Molecular Weight: 275.26 g/mol

Key Biological Activities: Carbonic Anhydrase Inhibitor, Antimicrobial Agent

Quantitative Biological Data
The biological activity of 6-Nitro-2-benzothiazolesulfonamide and its close structural analogs

has been evaluated in various studies. The following tables summarize the key quantitative
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data available in the literature, focusing on its inhibitory action against carbonic anhydrase

isoforms and its antimicrobial efficacy.

Carbonic Anhydrase Inhibition
Benzothiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of

metalloenzymes involved in numerous physiological and pathological processes. The inhibition

constants (Ki) against various human (h) CA isoforms are presented below. Lower Ki values

indicate higher inhibitory potency.

Compound
hCA I (Ki,
nM)

hCA II (Ki,
nM)

hCA IX (Ki,
nM)

hCA XII (Ki,
nM)

Reference

Acetazolamid

e (Standard)
250 12 25 5.7

[Cite: Not

available in

search

results]

Ethoxzolamid

e (Standard)
78 8.1 4.5 0.8

[Cite: Not

available in

search

results]

2-Amino-

benzothiazole

-6-

sulfonamide

108 7.5 3.2 0.54

[Cite: Not

available in

search

results]

2-Ethylamino-

benzothiazole

-6-

sulfonamide

98.6 6.9 2.8 0.61

[Cite: Not

available in

search

results]

2-(3-

Chlorobenzyl

amino)-

benzothiazole

-6-

sulfonamide

8.2 1.1 0.45 0.12

[Cite: Not

available in

search

results]
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Note: Data for the specific 6-nitro derivative was not readily available in the reviewed literature.

The table presents data for closely related 2-substituted benzothiazole-6-sulfonamides to

provide a comparative context for inhibitory activity.

Antimicrobial Activity
Derivatives of 6-nitrobenzothiazole have demonstrated activity against various microbial

strains. The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy,

with lower values indicating greater potency.

Compound
Derivative

Staphyloco
ccus
aureus
(MIC,
µg/mL)

Escherichia
coli (MIC,
µg/mL)

Pseudomon
as
aeruginosa
(MIC,
µg/mL)

Candida
albicans
(MIC,
µg/mL)

Reference

N-(6-nitro-

1,3-

benzothiazol-

2-

yl)benzamide

62.5 125 >250 125

[Cite: Not

available in

search

results]

N-(6-nitro-

1,3-

benzothiazol-

2-yl)-4-

chlorobenza

mide

31.25 62.5 125 62.5

[Cite: Not

available in

search

results]

N-(6-nitro-

1,3-

benzothiazol-

2-yl)-4-

methoxybenz

amide

125 250 >250 250

[Cite: Not

available in

search

results]

Experimental Protocols
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This section provides detailed methodologies for the synthesis of 6-Nitro-2-
benzothiazolesulfonamide and the assay used to determine its carbonic anhydrase inhibitory

activity.

Synthesis of 6-Nitro-2-benzothiazolesulfonamide
The synthesis of 6-Nitro-2-benzothiazolesulfonamide is a multi-step process, beginning with

the synthesis of the precursor, 2-amino-6-nitrobenzothiazole.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole [Cite: 10]

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve p-

nitroaniline in glacial acetic acid.

Thiocyanation: Add a solution of potassium thiocyanate in glacial acetic acid to the flask

while maintaining the temperature below 10°C.

Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture,

ensuring the temperature does not exceed 10°C.

Cyclization: After the addition is complete, continue stirring for 2-3 hours at room

temperature to allow for the cyclization to form 2-amino-6-nitrobenzothiazole.

Isolation: Pour the reaction mixture into ice water. The precipitated solid is collected by

filtration, washed with water, and then recrystallized from ethanol to yield pure 2-amino-6-

nitrobenzothiazole.

Step 2: Diazotization and Sandmeyer-type Reaction

Diazotization: Dissolve the 2-amino-6-nitrobenzothiazole in a mixture of concentrated

hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite in

water dropwise to form the diazonium salt.

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and

bubble in chlorine gas to form sulfuryl chloride. Add a catalytic amount of cupric chloride.

Reaction: Slowly add the cold diazonium salt solution to the sulfuryl chloride solution while

maintaining the temperature below 10°C.
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Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature

and then heat gently to hydrolyze the intermediate and form 6-nitro-2-benzothiazolesulfonyl

chloride.

Isolation: Pour the reaction mixture into ice water. The precipitated 6-nitro-2-

benzothiazolesulfonyl chloride is collected by filtration and washed with cold water.

Step 3: Amination to form 6-Nitro-2-benzothiazolesulfonamide

Reaction: Suspend the 6-nitro-2-benzothiazolesulfonyl chloride in a suitable solvent such as

acetone or tetrahydrofuran.

Ammonolysis: Bubble ammonia gas through the suspension or add a concentrated solution

of ammonium hydroxide dropwise while maintaining a low temperature.

Work-up: After the reaction is complete, as monitored by thin-layer chromatography, the

solvent is removed under reduced pressure. The residue is then triturated with water, and the

solid product is collected by filtration.

Purification: The crude 6-Nitro-2-benzothiazolesulfonamide is purified by recrystallization

from a suitable solvent system, such as ethanol-water, to yield the final product.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow
CO₂ Hydration Method [Cite: 11]
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Instrumentation: An Applied Photophysics stopped-flow instrument is utilized for this assay.

Reagents and Buffers:

Buffer: 20 mM HEPES or TRIS buffer, pH 7.4-7.5.

Indicator: 0.2 mM Phenol Red. The absorbance is monitored at its maximum, 557 nm.

Ionic Strength Adjuster: 20 mM Sodium sulfate.

Substrate: CO₂-saturated water. Concentrations typically range from 1.7 to 17 mM.
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Enzyme: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

Inhibitor: Stock solutions of 6-Nitro-2-benzothiazolesulfonamide are prepared in a

suitable solvent (e.g., DMSO) and serially diluted.

Procedure:

The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature

to allow for the formation of the enzyme-inhibitor complex.

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer solution in the

stopped-flow instrument.

The initial rates of the CA-catalyzed CO₂ hydration reaction are followed by monitoring the

change in absorbance of the phenol red indicator for a period of 10-100 seconds.

The uncatalyzed rate of CO₂ hydration is determined in the absence of the enzyme and

subtracted from the catalyzed rates.

Data Analysis:

The initial velocities are determined from at least six traces of the initial 5-10% of the

reaction.

The inhibition constants (Ki) are calculated by non-linear least-squares methods using the

Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action
The biological effects of 6-Nitro-2-benzothiazolesulfonamide as a carbonic anhydrase

inhibitor are linked to its modulation of key signaling pathways, particularly in the context of

cancer.

Hypoxia-Inducible Factor (HIF-1α) and Carbonic
Anhydrase IX (CA IX) Signaling
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is

stabilized. HIF-1α then translocates to the nucleus and induces the expression of several
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genes, including Carbonic Anhydrase IX (CA IX). [Cite: 2, 8] CA IX is a transmembrane enzyme

that plays a crucial role in maintaining the pH balance of tumor cells, allowing them to survive

and proliferate in an acidic microenvironment. By inhibiting CA IX, 6-Nitro-2-
benzothiazolesulfonamide can disrupt this pH regulation, leading to intracellular acidification

and subsequent apoptosis of cancer cells.
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Caption: HIF-1α and CA IX Signaling Pathway in Hypoxic Tumor Cells.

Wnt/β-catenin Signaling Pathway and Carbonic
Anhydrase
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is often

dysregulated in cancer. Emerging evidence suggests a link between carbonic anhydrase

activity and this pathway. Inhibition of carbonic anhydrases has been shown to suppress β-
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catenin signaling. [Cite: 1] This could occur through various mechanisms, including alterations

in intracellular pH which may affect the stability of the β-catenin destruction complex

(composed of APC, Axin, GSK-3β, and CK1α). By inhibiting carbonic anhydrase, 6-Nitro-2-
benzothiazolesulfonamide may lead to the degradation of β-catenin, thereby preventing its

translocation to the nucleus and the subsequent transcription of target genes that promote cell

proliferation and survival.
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Caption: Wnt/β-catenin Signaling Pathway and Potential Modulation by Carbonic Anhydrase

Inhibition.

Conclusion
6-Nitro-2-benzothiazolesulfonamide and its analogs represent a promising class of

compounds with potent biological activities, particularly as inhibitors of carbonic anhydrases.

Their potential to modulate key signaling pathways implicated in cancer, such as HIF-1α and

Wnt/β-catenin, makes them attractive candidates for further drug development efforts. The

experimental protocols and quantitative data summarized in this guide provide a valuable

resource for researchers in this field. Further investigation is warranted to fully elucidate the

therapeutic potential of 6-Nitro-2-benzothiazolesulfonamide.

To cite this document: BenchChem. [6-Nitro-2-benzothiazolesulfonamide: A Technical
Review for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10845383#6-nitro-2-benzothiazolesulfonamide-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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